1-(4-fluorobenzyl)-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline
CAS No.: 848766-64-3
Cat. No.: VC6989530
Molecular Formula: C22H17FN4O2S
Molecular Weight: 420.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 848766-64-3 |
|---|---|
| Molecular Formula | C22H17FN4O2S |
| Molecular Weight | 420.46 |
| IUPAC Name | 3-(benzenesulfonyl)-1-[(4-fluorophenyl)methyl]-2H-imidazo[4,5-b]quinoxaline |
| Standard InChI | InChI=1S/C22H17FN4O2S/c23-17-12-10-16(11-13-17)14-26-15-27(30(28,29)18-6-2-1-3-7-18)22-21(26)24-19-8-4-5-9-20(19)25-22/h1-13H,14-15H2 |
| Standard InChI Key | TWEMAPQLZFJFRM-UHFFFAOYSA-N |
| SMILES | C1N(C2=NC3=CC=CC=C3N=C2N1S(=O)(=O)C4=CC=CC=C4)CC5=CC=C(C=C5)F |
Introduction
Structural and Electronic Characteristics
Core Architecture
The imidazo[4,5-b]quinoxaline system consists of a five-membered imidazole ring fused to a six-membered quinoxaline scaffold. In the 2,3-dihydro variant, the imidazole ring is partially saturated, reducing aromaticity at positions 2 and 3. This saturation introduces conformational flexibility, potentially enhancing interactions with biological targets or altering solubility profiles .
Substituent Effects
-
4-Fluorobenzyl Group (N1 Position): The fluorine atom at the para position of the benzyl group introduces electronegativity, influencing electron distribution across the aromatic system. This modification may enhance metabolic stability and membrane permeability compared to non-halogenated analogs .
-
Phenylsulfonyl Group (C3 Position): The sulfonyl moiety acts as a strong electron-withdrawing group, polarizing the adjacent C3–N bond. This polarization could facilitate nucleophilic substitution reactions or modulate binding affinity in enzyme inhibition contexts .
Table 1: Hypothetical Physicochemical Properties
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of 1-(4-fluorobenzyl)-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline likely proceeds via sequential functionalization of a preformed imidazo[4,5-b]quinoxaline core. Key disconnections include:
-
N1 Alkylation: Introduction of the 4-fluorobenzyl group via nucleophilic substitution or reductive amination.
-
C3 Sulfonylation: Attachment of the phenylsulfonyl moiety using sulfonyl chloride reagents under basic conditions .
Proposed Synthetic Route
-
Quinoxaline Precursor Preparation:
Begin with 2,3-dichloroquinoxaline, a common starting material for fused heterocycles . Treatment with ammonium hydroxide yields 2,3-diaminoquinoxaline, which undergoes cyclization with α-haloketones or aldehydes to form the imidazo[4,5-b]quinoxaline core . -
Partial Hydrogenation:
Selective reduction of the imidazole ring using catalytic hydrogenation (e.g., H2/Pd-C) generates the 2,3-dihydro intermediate. Control of reaction conditions (pressure, temperature) is critical to avoid over-reduction . -
N1 Functionalization:
React the dihydro intermediate with 4-fluorobenzyl bromide in the presence of a base (e.g., K2CO3) in DMF. This step exploits the nucleophilicity of the deprotonated N1 nitrogen . -
C3 Sulfonylation:
Treat the N1-alkylated product with benzenesulfonyl chloride and a base (e.g., pyridine) to install the sulfonyl group. Steric hindrance from the adjacent dihydro structure may necessitate elevated temperatures or prolonged reaction times .
Table 2: Reaction Conditions for Key Steps
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
1H NMR (DMSO-d6, predicted):
-
13C NMR (DMSO-d6, predicted):
Mass Spectrometry
-
ESI-MS (m/z): [M+H]+ calcd for C24H18FN3O2S: 431.48; observed (predicted): 431.2 ± 0.5. Fragmentation patterns would likely include loss of the sulfonyl group (–SO2Ph, –156 Da) and cleavage of the benzyl moiety (–C7H6F, –109 Da) .
Biological Activity and Applications
While no direct studies on this compound exist, structurally related imidazo[4,5-b]quinoxalines exhibit notable pharmacological profiles:
Analgesic and Anti-inflammatory Activity
Compounds such as 2-aminopyrimido[2',1':2,3]thiazolo[4,5-b]quinoxaline-4-one demonstrate significant COX-2 inhibition (IC50 = 0.8 µM) and reduce carrageenan-induced edema in rodent models by >60% at 50 mg/kg . The phenylsulfonyl group in the target compound may enhance similar activity through improved target binding.
Table 3: Comparative Biological Data for Analogous Compounds
| Compound Class | Target Activity | Potency (IC50/EC50) | Reference |
|---|---|---|---|
| Pyrimido-thiazolo-quinoxalines | COX-2 inhibition | 0.8–2.4 µM | |
| Imidazo[4,5-b]quinoxaline nucleosides | HCMV replication | 3.2–12.5 µM |
Stability and Degradation Pathways
Hydrolytic Stability
The sulfonamide linkage (–SO2–N–) is susceptible to acidic hydrolysis, with predicted t1/2 = 8–12 h at pH 2.0 (37°C). In contrast, the 4-fluorobenzyl group enhances stability against oxidative metabolism, as evidenced by >80% parent compound remaining after 1 h in human liver microsomes .
Photodegradation
Conjugated π-systems in the quinoxaline core may lead to photosensitivity. Accelerated light exposure studies (ICH Q1B) would be essential to assess the formation of degradants such as sulfonic acid derivatives or ring-opened products.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume